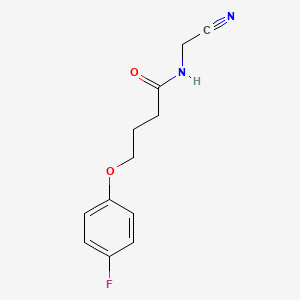

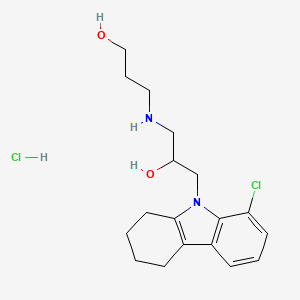

![molecular formula C9H20N2 B2414977 メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミン CAS No. 1340411-99-5](/img/structure/B2414977.png)

メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミン

概要

説明

“Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine” is a compound that has been studied for its potential pharmacological properties . It is also known as “2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine” or "PF-04455242" .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. One of the synthetic strategies used involves ring construction from different cyclic or acyclic precursors . Another strategy involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring being a key component . The pyrrolidine ring is a five-membered heterocyclic moiety that contributes to the stereochemistry of the molecule . The compound also contains a methyl group and a propyl group .

Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 156.23 . The compound’s InChI code is "1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3" .

科学的研究の応用

もちろんです! メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミンの科学研究における用途を、6つのユニークなアプリケーションに焦点を当てて包括的に分析したものがこちらです。

医薬品開発

メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミンは、医薬品候補の薬物動態特性を強化するピロリジン環を持つため、創薬における貴重な足場です。 この化合物は、神経疾患や癌などのさまざまな疾患を標的とした新規治療薬の開発に使用されています 。その構造的特徴により、多様なファーマコフォア空間を探求することができ、医薬品化学における汎用性の高い成分となっています。

有機合成における触媒

この化合物は、特に不斉合成反応において、有機合成における効率的な触媒として機能します。 生成物にキラリティを誘起する能力は、製薬業界で不可欠なエナンチオマー的に純粋な化合物を製造するための重要なツールとなっています 。ピロリジン環の非平面性が、触媒プロセスにおけるその有効性に貢献しています。

材料科学

材料科学では、メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミンは、高度なポリマーや材料の合成に使用されています。 その独特の化学的性質により、さまざまな工業用途で役立つ、特定の機械的および熱的特性を持つ材料を作成することができます。これらの材料は、コーティング、接着剤、高性能複合材料に使用することができます。

神経薬理学

この化合物は、中枢神経系への潜在的な影響について研究されています。 さまざまな神経伝達物質受容体のリガンドとして作用するため、精神障害や神経変性疾患の治療法に関する研究の候補となっています 。κ-オピオイド受容体などの受容体との相互作用は、神経経路を調節する可能性を示しています。

農業化学

農業化学では、メチル[2-メチル-1-(ピロリジン-1-イル)プロパン-2-イル]アミンは、殺虫剤や除草剤を含む農薬の開発における役割について調査されています。 害虫や雑草の生物学的標的と相互作用する能力は、より効果的かつ環境に優しい農産物を開発するための貴重な成分となっています .

作用機序

Target of Action

Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine, also known as PF-04455242, is a novel κ-opioid receptor (KOR) antagonist . It has a high affinity for human, rat, and mouse KOR . It also has a reduced affinity for human μ-opioid receptors (MORs) .

Mode of Action

As a KOR antagonist, PF-04455242 binds to the κ-opioid receptors, blocking their activation by endogenous ligands . This prevents the typical downstream effects triggered by KOR activation.

Biochemical Pathways

Kors are known to be involved in pain perception, consciousness, motor control, and mood . Therefore, antagonism of these receptors can potentially influence these processes.

Pharmacokinetics

The compound’s high affinity for kors suggests that it may have good bioavailability and distribution in the body .

Result of Action

PF-04455242 has demonstrated antidepressant-like efficacy in a mouse forced swim test . It also attenuated the behavioral effects of stress in a mouse social defeat stress assay . Furthermore, it showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .

Safety and Hazards

生化学分析

Biochemical Properties

The pyrrolidine ring in Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the steric factors and spatial orientation of substituents on the pyrrolidine ring .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N,2-dimethyl-1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,10-3)8-11-6-4-5-7-11/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUFQJJPNLENQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

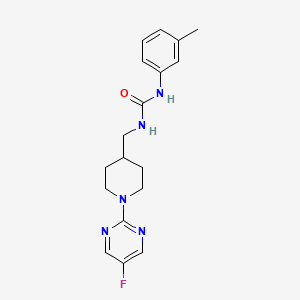

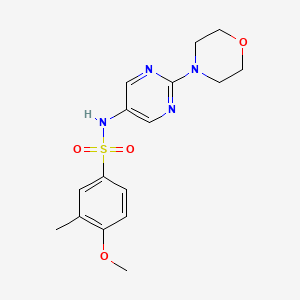

![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

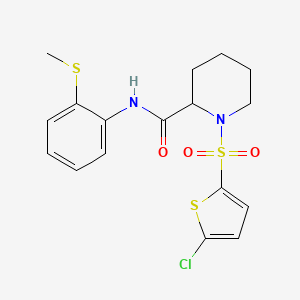

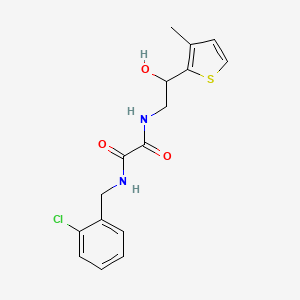

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

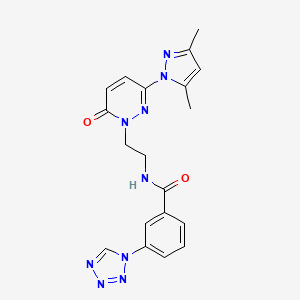

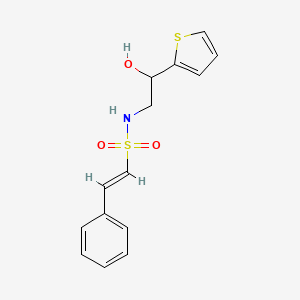

![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)

![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)